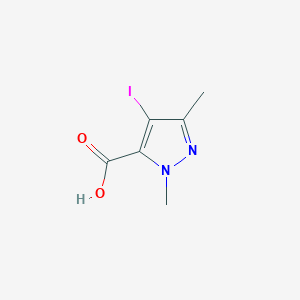
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . It is an organoiodine compound and a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of pyrazoles, including “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The electrosynthesis of 4-iodo-substituted pyrazoles has also been explored.Molecular Structure Analysis
The molecular structure of “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is characterized by the presence of an iodine atom and two methyl groups attached to a pyrazole ring, along with a carboxylic acid group .Chemical Reactions Analysis
Pyrazoles, including “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazoles .科学的研究の応用
Synthesis of Heterobiaryls
4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structural motifs in many pharmaceuticals and agrochemicals, and their synthesis is a key area of research in organic chemistry.
Iodination Reactions
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . These multi-iodinated pyrazoles could have potential applications in various fields, including medicinal chemistry and materials science.
Antioxidant Potential
The incorporation of 3-Iodo-1,4-dimethyl-1H-pyrazole into heterocyclic compounds has been explored for its antioxidant potential. Antioxidants are crucial in neutralizing harmful free radicals in the body, and compounds with antioxidant properties are of great interest in the development of new drugs and dietary supplements.
Antimicrobial Applications
Similar to its antioxidant potential, 3-Iodo-1,4-dimethyl-1H-pyrazole has also been investigated for its antimicrobial potential. With the increasing prevalence of antibiotic-resistant bacteria, the development of new antimicrobial agents is a critical area of research.
Medicinal Chemistry
Pyrazoles, including 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Agrochemistry
In addition to their applications in medicinal chemistry, pyrazoles are also important in the field of agrochemistry . They are used in the synthesis of various agrochemicals, including pesticides and herbicides.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been known to target enzymes such as succinate dehydrogenase .
Mode of Action
The mode of action of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves interactions with its targets, leading to changes in their function. For instance, similar compounds have been known to inhibit the function of succinate dehydrogenase
Biochemical Pathways
Inhibition of succinate dehydrogenase, as seen with similar compounds, would affect the citric acid cycle and mitochondrial respiration .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Inhibition of succinate dehydrogenase by similar compounds can disrupt energy production in cells .
特性
IUPAC Name |
4-iodo-2,5-dimethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDMHPDOOKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

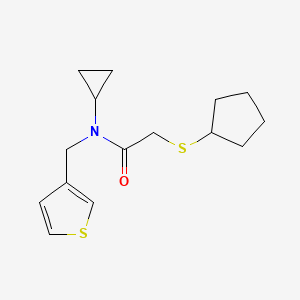
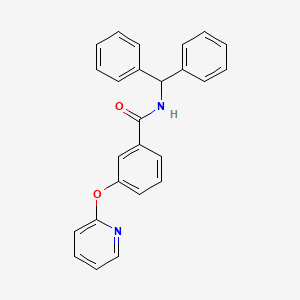

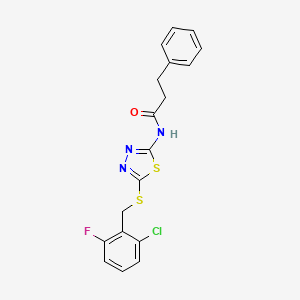
![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)
![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)

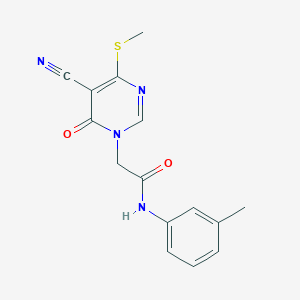

![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)